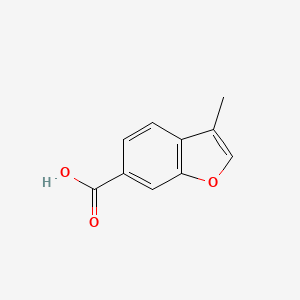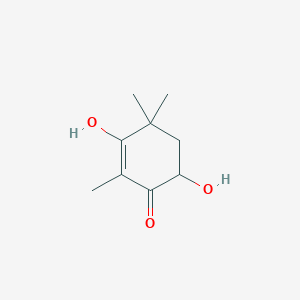
3-Methylbenzofuran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are widely recognized for their biological activities, including antimicrobial, antioxidant, and anticancer properties . The presence of a benzofuran ring in the structure contributes to its versatility and effectiveness in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to optimize yield and minimize side reactions, ensuring the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Methylbenzofuran-6-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
- Benzofuran-2-carboxylic acid
- 3-Methylbenzofuran-2-carboxylic acid
- 6-Hydroxybenzofuran-3-carboxylic acid
Comparison: 3-Methylbenzofuran-6-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives . For instance, the presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its biological efficacy .
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12) |
Clé InChI |
DIIOAXUEOMPSRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazin-1-yl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide](/img/structure/B8641353.png)


![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)
![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)






![4-Chloro-2-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B8641450.png)
